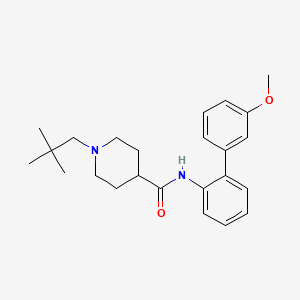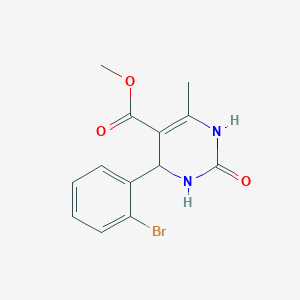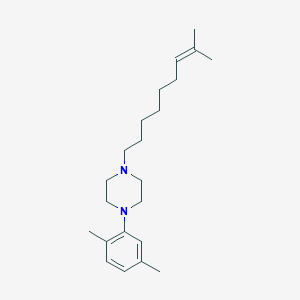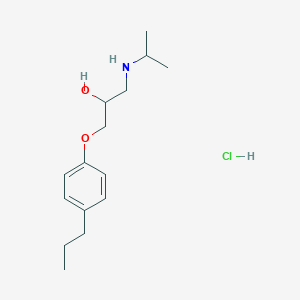
1-(2,2-dimethylpropyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, commonly known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. DMHP has been extensively studied for its potential use in scientific research due to its unique chemical and pharmacological properties.
作用機序
DMHP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a chaperone protein that interacts with various ion channels, enzymes, and signaling molecules. The activation of the sigma-1 receptor by DMHP leads to the modulation of intracellular calcium signaling, the regulation of neurotransmitter release, and the modulation of neuronal excitability. DMHP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and anxiety, and the enhancement of cognitive function. DMHP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. However, the exact mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
DMHP has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DMHP also has some limitations, including its limited solubility in water and its potential for off-target effects. Additionally, DMHP has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
将来の方向性
There are several future directions for the study of DMHP, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms underlying the pharmacological effects of DMHP and to identify potential off-target effects. Furthermore, the development of more selective and potent sigma-1 receptor ligands may lead to the discovery of novel therapeutic agents for various diseases.
合成法
DMHP can be synthesized through a multistep chemical process, which involves the reaction of 2,2-dimethylpropylamine with 3-methoxy-2-biphenylcarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The purity and yield of DMHP can be improved through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
DMHP has been widely used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in various physiological and pathological processes. DMHP has been used to investigate the role of the sigma-1 receptor in pain modulation, neuroprotection, and addiction. Additionally, DMHP has been used to study the function of the sigma-1 receptor in various animal models of disease, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-(2,2-dimethylpropyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)17-26-14-12-18(13-15-26)23(27)25-22-11-6-5-10-21(22)19-8-7-9-20(16-19)28-4/h5-11,16,18H,12-15,17H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHPHDTZJDCHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-diacetyl-3,6-dibenzyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5016409.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)

![1-cyclohexyl-2-(3-phenylbutyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016437.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)
![4-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5016489.png)
